molecular formula C22H25N3O2S B459765 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-91-7

3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459765
CAS No.: 445268-91-7
M. Wt: 395.5g/mol
InChI Key: GLBAXLRMXGFSFO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene and quinoline ring system. Key structural features include:

  • N-(2-Methoxybenzyl) carboxamide: The ortho-methoxybenzyl group may induce steric and electronic effects, differentiating it from para-substituted analogs.

Properties

IUPAC Name

3-amino-6-ethyl-N-[(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-13-8-9-17-15(10-13)11-16-19(23)20(28-22(16)25-17)21(26)24-12-14-6-4-5-7-18(14)27-2/h4-7,11,13H,3,8-10,12,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBAXLRMXGFSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienoquinoline core, followed by the introduction of the amino group and the methoxybenzyl substituent. Key steps may include:

    Cyclization Reactions: Formation of the thienoquinoline core through cyclization of appropriate precursors.

    Amination: Introduction of the amino group using reagents such as ammonia or amines under controlled conditions.

    Substitution Reactions: Attachment of the methoxybenzyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more saturated compounds.

Scientific Research Applications

3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

N-(4-Methoxybenzyl) Analog ()
  • Structure : Differs by the para-methoxy position on the benzyl group.
  • Molecular Formula : C₂₂H₂₅N₃O₂S (MW: 395.521) .
N-(3,4-Dimethoxyphenyl) Analog ()
  • Structure : Features two methoxy groups (3,4-position).
  • Molecular Formula : C₂₂H₂₅N₃O₃S (MW: 411.5) .
  • Impact : Increased oxygen content enhances polarity and solubility but may reduce membrane permeability. The dual methoxy groups could improve interactions with polar binding pockets.
N-(5-Chloro-2-methylphenyl) Analog ()
  • Structure : Incorporates a chloro and methyl group on the aryl ring.
  • Molecular Formula : C₁₉H₁₇ClN₄O₂S (MW: ~408.88) .
  • Impact : Chlorine’s electron-withdrawing effect and methyl’s steric bulk may enhance antimicrobial activity, as seen in related compounds ().

Modifications to the Thienoquinoline Core

5-Oxo Derivative ()
  • Structure : A ketone group replaces a methylene at position 4.
  • Example: 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ().
  • Impact : The 5-oxo group increases polarity and may alter ring conformation, affecting interactions with targets like glycosphingolipids in cancer cells .
6-Phenyl Antiviral Analog ()
  • Structure : Replaces the ethyl group with a phenyl (VGTI-A3).
  • Activity : Exhibits broad-spectrum antiviral activity against Dengue and West Nile viruses but suffers from low solubility .
  • Optimization : Analog VGTI-A3-03 was developed to improve solubility while retaining antiviral efficacy.

Side Chain Modifications

N-[2-(4-Methoxyphenyl)ethyl] Analog ()
  • Structure : Adds an ethyl linker between the benzyl group and the carboxamide.
  • Molecular Formula : C₂₃H₂₇N₃O₂S (MW: 409.54) .
N-(2,4,6-Tribromophenyl) Analog ()
  • Structure : Features bulky bromine atoms on the aryl ring.
  • Molecular Formula : C₁₈H₁₄Br₃N₃OS (MW: ~577) .
  • Impact : Bromine’s steric bulk and hydrophobicity may enhance binding to hydrophobic pockets but could increase toxicity risks.

Key Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound N-(2-methoxybenzyl), 6-ethyl C₂₂H₂₅N₃O₂S ~395.52 Ortho-methoxy may improve steric interactions
N-(4-Methoxybenzyl) Analog N-(4-methoxybenzyl) C₂₂H₂₅N₃O₂S 395.521 Para-substitution reduces steric hindrance
N-(3,4-Dimethoxyphenyl) Analog N-(3,4-dimethoxyphenyl) C₂₂H₂₅N₃O₃S 411.5 Enhanced polarity and solubility
5-Oxo Derivative 5-oxo, N-(5-chloro-2-methylphenyl) C₁₉H₁₇ClN₄O₂S ~408.88 Potential anticancer activity
VGTI-A3 Antiviral Compound 6-phenyl, N-(4-phenylthiazol-2-yl) C₂₇H₂₂N₄OS ~458.55 Broad-spectrum antiviral, low solubility
N-(2,4,6-Tribromophenyl) Analog N-(2,4,6-tribromophenyl) C₁₈H₁₄Br₃N₃OS ~577 High steric bulk, potential toxicity

Research Findings and Implications

  • Antiviral Activity: The 6-phenyl analog (VGTI-A3) highlights the thienoquinoline core’s versatility, though solubility remains a challenge .
  • Antimicrobial Potential: Chloro and methyl substituents () correlate with enhanced activity, suggesting avenues for antibiotic development.
  • Cancer Research : 5-Oxo derivatives () demonstrate apoptosis-inducing effects in ovarian cancer cells, linked to glycosphingolipid modulation.

Biological Activity

The compound 3-amino-6-ethyl-N-(2-methoxybenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline class, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₂N₂O₂S
  • Molecular Weight : 330.45 g/mol
  • CAS Number : 725705-44-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity :
    • Recent research indicates that derivatives of thienoquinolines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes .
  • Anticancer Properties :
    • Thienoquinoline derivatives have demonstrated anticancer activity in various cancer cell lines. For example, studies show that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals . The specific compound may exhibit similar properties based on structural analogies.
  • Antiviral Activity :
    • Some thienoquinoline derivatives have been reported to possess antiviral properties. For instance, they can inhibit viral replication by interfering with viral entry or replication mechanisms within host cells . The specific compound's efficacy against viruses like dengue and influenza is an area ripe for exploration.

The mechanisms through which This compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against E. coli and S. aureus
AnticancerInduction of apoptosis in HeLa cells
AntiviralInhibition of dengue virus replication

Case Study Analysis

In a study examining the antibacterial properties of thienoquinoline derivatives, it was found that compounds similar to the one exhibited zones of inhibition ranging from 10 mm to 25 mm against various bacterial strains. The study highlighted that modifications to the benzyl group significantly impacted antimicrobial efficacy .

Another investigation into the anticancer potential revealed that certain thienoquinoline derivatives could reduce cell viability by over 70% in cancerous cell lines at concentrations below 50 µM. This suggests a promising therapeutic index for further development .

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